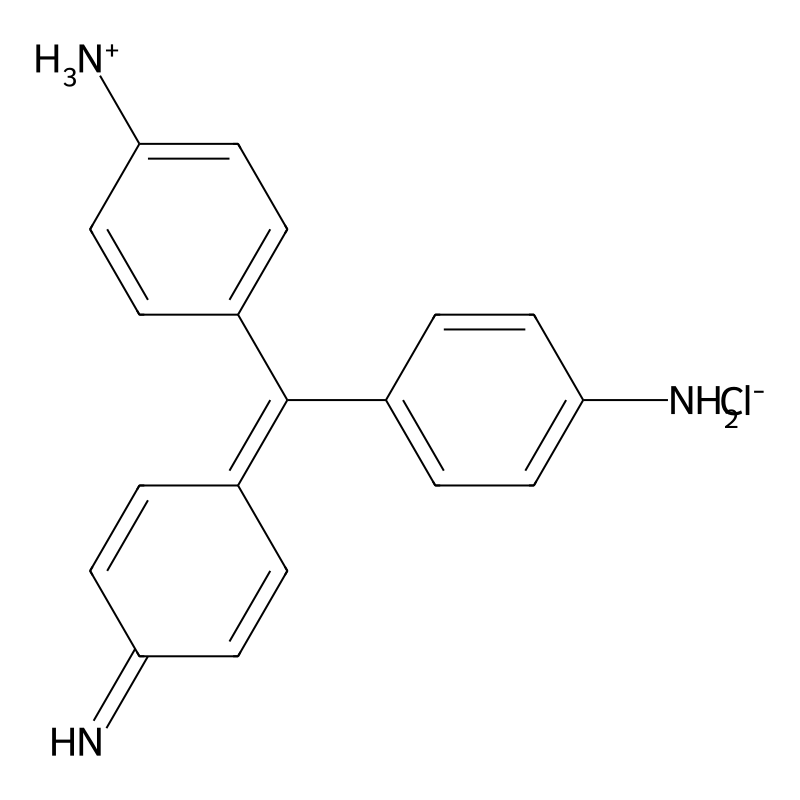

Pararosaniline hydrochloride

C19H18ClN3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C19H18ClN3

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALCOHOL; VERY SLIGHTLY SOL IN WATER & ETHER

Soluble in water (2-3 mg/ml), ethanol (2-25 mg/ml) ethylene glycol methyl ether (50-70 mg/ml) and methanol

Synonyms

Canonical SMILES

Isomeric SMILES

Staining and Visualization

- Microbiology: Pararosaniline hydrochloride is a crucial component in various staining techniques for bacteria and other microorganisms. It is used in:

- Histology and Cytology: Pararosaniline hydrochloride finds use in:

- Schiff reagent: This reagent, prepared using pararosaniline hydrochloride, is essential for the detection of aldehydes and carbohydrates in tissues, aiding in the diagnosis of various diseases

- Staining of cow endometrial cytology: It helps visualize specific cell types in the endometrium (uterine lining)

- Counterstaining in Prussian blue staining: This technique helps differentiate cell nuclei and other structures in brain tissue sections

Analytical Chemistry

Pararosaniline hydrochloride serves as a colorimetric indicator in various analytical tests, including:

- Detection of aldehydes: The Schiff test utilizes pararosaniline hydrochloride to detect the presence of aldehyde groups in various compounds

- Determination of other analytes: It can also be used in the detection of various other substances, such as bromates, formaldehyde, ozone, sulfite, and sulfur dioxide

Pararosaniline hydrochloride, also known as Basic Red 9 or C.I. 42500, is an organic compound with the chemical formula Cl. It appears as a magenta solid with a green metallic sheen and is slightly soluble in water, but more soluble in organic solvents such as ethanol and methanol . The compound is a key component of basic fuchsine, which consists of four dyes: pararosaniline, rosaniline, new fuchsine, and magenta II . Pararosaniline hydrochloride is primarily used as a dye and has applications in various fields, including analytical chemistry and histology.

The primary mechanism of action of pararosaniline hydrochloride is based on its electrostatic interactions. The positively charged pararosaniline molecule binds to negatively charged biomolecules like nucleic acids and specific proteins in tissues []. This binding allows for the visualization of these biomolecules under a microscope through the colored dye. In the Schiff test, the formation of a Schiff base with aldehydes alters the electronic structure of pararosaniline, leading to a color change that indicates the presence of the aldehyde group.

The compound can also be used in colorimetric tests for detecting aldehydes, where it forms colored complexes that can be quantitatively analyzed .

The synthesis of pararosaniline hydrochloride typically involves the condensation of aniline and para-aminobenzaldehyde. Another method includes the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline . The preparation process can also be adapted to produce specific forms of the compound by manipulating reaction conditions such as temperature and pH .

- Condensation Reaction: Aniline reacts with para-aminobenzaldehyde under acidic conditions.

- Oxidation Method: 4,4'-bis(aminophenyl)methane is oxidized using an oxidizing agent.

Pararosaniline hydrochloride has several applications across different fields:

- Dyeing: It is widely used to dye polyacrylonitrile fibers and other synthetic materials.

- Analytical Chemistry: The compound serves as a reagent for detecting sulfur dioxide and other analytes in environmental samples.

- Histology: It is utilized as a histological stain for various biological tissues, particularly in staining pancreatic islet beta cells .

- Colorimetric Tests: Pararosaniline hydrochloride is employed in colorimetric assays for aldehydes and other compounds due to its ability to form colored complexes.

Studies have shown that pararosaniline hydrochloride can interact with various substances during analytical procedures. For instance, it can be adsorbed onto filters during air sampling processes, allowing for the detection of its concentration in workplace environments using high-performance liquid chromatography . Additionally, it may interact with other compounds present in samples without significant interference during analysis.

Pararosaniline hydrochloride belongs to a class of compounds known as triarylmethane dyes. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Rosaniline | Triarylmethane | Component of basic fuchsine; used similarly as a dye |

| Magenta II | Triarylmethane | Another component of basic fuchsine; differs slightly in color properties |

| New Fuchsine | Triarylmethane | Similar applications but distinct chemical structure |

| Crystal Violet | Triarylmethane | Commonly used as a biological stain; contains methyl groups on nitrogen |

| Basic Fuchsine | Mixture of dyes | Combination of several triarylmethane dyes including pararosaniline |

Pararosaniline hydrochloride is unique due to its specific applications in detecting sulfur dioxide and its role in histological staining compared to other triarylmethane dyes which may not have these particular uses .

Physical Description

Red or green solid; [CAMEO]

Color/Form

Dark-green crystalline powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

When heated to decomposition ... emits very toxic fumes of /hydrogen chloride and nitrogen oxides/.

Melting Point

268-270 °C (decomposes)

UNII

Related CAS

GHS Hazard Statements

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

A TRIPHENYLMETHANE DYE. ... COMPONENT OF FUCHSIN.

BASIC FUCHSIN NF XIII [BASIC MAGENTA]- A MIXTURE OF ROSANILINE & PARAROSANILINE HYDROCHLORIDE. ... POSSESSES MODERATE ANTIFUNGAL & ANTIBACTERIAL ACTIVITY.

Produced by one company in Brazil and by two companies in the US (companies not reported)

No recent data available (1993) on production of CI Basic Red 9